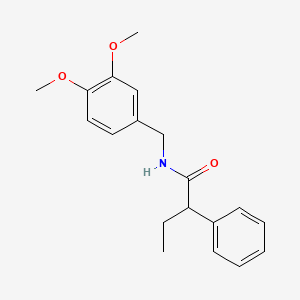![molecular formula C20H26N4O2 B4431331 2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4431331.png)
2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine
Overview
Description
2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine, also known as IPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine works by inhibiting the activity of enzymes and receptors that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. This compound also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It also has anxiolytic and antipsychotic effects by acting as an antagonist at the dopamine D2 receptor. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the activity of certain enzymes involved in the progression of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is its ability to selectively inhibit the activity of certain enzymes and receptors, making it a promising therapeutic agent for various diseases. However, its limitations include its low solubility and stability, which can make it difficult to use in certain lab experiments.
Future Directions
There are many potential future directions for the study of 2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine. For example, further research could focus on optimizing its synthesis method to improve its solubility and stability. Additionally, more studies could be conducted to explore its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. Finally, the development of this compound analogs with improved efficacy and safety profiles could also be explored.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications in various fields. Its ability to selectively inhibit the activity of certain enzymes and receptors has been shown to have a significant impact on the progression of various diseases. While there are some limitations to its use in lab experiments, further research could lead to the development of improved analogs with greater efficacy and safety profiles.
Scientific Research Applications
2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. Its ability to inhibit the activity of certain enzymes and receptors has been shown to have a significant impact on the progression of these diseases.
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15(2)17-7-4-5-8-18(17)26-16(3)19(25)23-11-13-24(14-12-23)20-21-9-6-10-22-20/h4-10,15-16H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAWNDWIGSIWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431251.png)

![N-isopropyl-1-(methoxymethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B4431260.png)

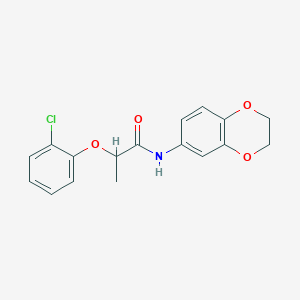
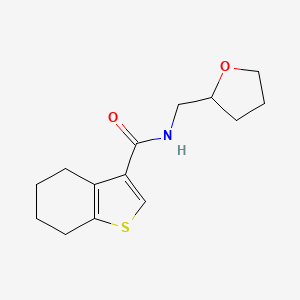
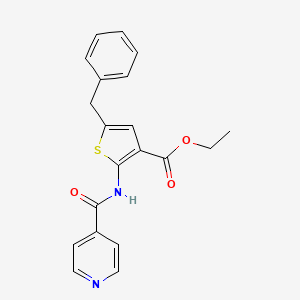
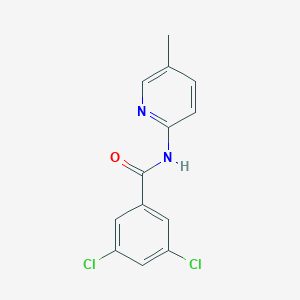
![1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4431301.png)
![1-[(4-fluorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431306.png)

